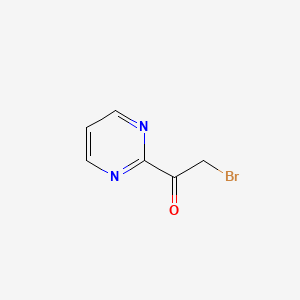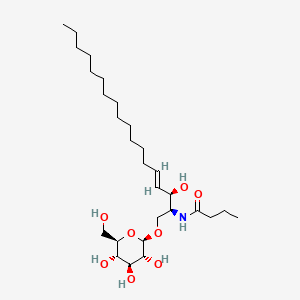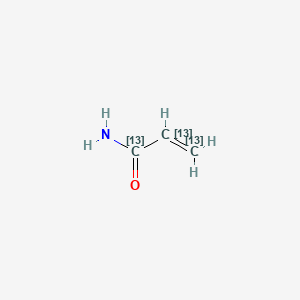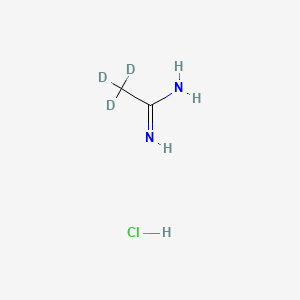
6-(Methylamino)naphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylamino)naphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H11NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methylamino group at the 6th position and a carboxylic acid group at the 2nd position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(methylamino)naphthalene-2-carboxylic acid typically involves the introduction of a methylamino group to a naphthalene derivative. One common method is the reaction of 6-nitronaphthalene-2-carboxylic acid with methylamine under reducing conditions. The nitro group is reduced to an amino group, which then reacts with methylamine to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving catalytic hydrogenation and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-(Methylamino)naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or reduce the carboxylic acid to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate electrophilic aromatic substitution.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens or other functional groups onto the naphthalene ring.
Scientific Research Applications
6-(Methylamino)naphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of dyes and pigments.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs or diagnostic agents, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 6-(methylamino)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methylamino group can participate in hydrogen bonding and electrostatic interactions, while the aromatic naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of biological molecules and pathways, leading to various biochemical effects.
Comparison with Similar Compounds
2-Naphthoic Acid: Lacks the methylamino group, making it less versatile in certain chemical reactions.
6-Aminonaphthalene-2-carboxylic Acid: Similar structure but without the methyl group, affecting its reactivity and interaction with biological targets.
6-Methoxynaphthalene-2-carboxylic Acid: Contains a methoxy group instead of a methylamino group, leading to different chemical and biological properties.
Uniqueness: 6-(Methylamino)naphthalene-2-carboxylic acid is unique due to the presence of both a methylamino group and a carboxylic acid group on the naphthalene ring. This combination of functional groups provides a distinct set of chemical reactivity and biological interactions, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-(methylamino)naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-11-5-4-8-6-10(12(14)15)3-2-9(8)7-11/h2-7,13H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSQRSXGEYLOJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666499 |
Source


|
| Record name | 6-(Methylamino)naphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141361-12-8 |
Source


|
| Record name | 6-(Methylamino)naphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole](/img/structure/B589954.png)






